2-((Furan-2-ylmethyl)amino)nicotinonitrile
Overview
Description
“2-((Furan-2-ylmethyl)amino)nicotinonitrile” is a synthetic compound that belongs to the class of nicotinonitrile derivatives . It has a CAS Number of 945347-58-0 and a molecular weight of 199.21 .
Synthesis Analysis
The compound is synthesized by reacting furfural with 2-aminonicotinonitrile. The synthesized compound is characterized by various analytical techniques such as NMR, IR, and HPLC.Molecular Structure Analysis
The compound has a linear formula of C11H9N3O . The InChI code is 1S/C11H9N3O/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1-6H,8H2,(H,13,14) .Scientific Research Applications
Antiprotozoal Activity
- Synthesis and Antiprotozoal Activity : A derivative of 2-((Furan-2-ylmethyl)amino)nicotinonitrile showed significant in vitro and in vivo antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum, indicating potential as an antiprotozoal agent (Ismail et al., 2003).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activities : Novel derivatives of nicotinonitrile, including those with furan-2-yl groups, demonstrated antimicrobial properties against various bacterial and fungal strains (Desai et al., 2017).
- Antioxidant Evaluation : A study synthesized nicotinonitriles and evaluated their antioxidant potential, highlighting the relevance of the furan-2-yl group in this context (Gouda et al., 2016).
Cytotoxicity and Cancer Research
- Cytotoxicity in Cancer Research : Research on nicotinonitrile derivatives with furan-2-yl groups found certain compounds exhibiting promising cytotoxicity against various tumor cell lines, suggesting potential in cancer therapy (Ibrahim et al., 2018).
Corrosion Inhibition
- Corrosion Inhibitors : Some furanylnicotinamidine derivatives, which likely include 2-((Furan-2-ylmethyl)amino)nicotinonitrile or its analogues, have been studied for their effectiveness as corrosion inhibitors, showing high efficiency in protecting carbon steel in acidic environments (Fouda et al., 2020).
Neurological Disorders
- Cognitive Disorders Treatment : A compound structurally related to 2-((Furan-2-ylmethyl)amino)nicotinonitrile, was identified as a promising drug candidate for treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).
properties
IUPAC Name |
2-(furan-2-ylmethylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1-6H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBGSYFNVDYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589407 | |
Record name | 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Furan-2-ylmethyl)amino)nicotinonitrile | |
CAS RN |
945347-58-0 | |
Record name | 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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